molecular formula C10H9F3O3 B1349937 3',4'-Dimethoxy-2,2,2-trifluoroacetophenone CAS No. 300374-83-8

3',4'-Dimethoxy-2,2,2-trifluoroacetophenone

Cat. No.: B1349937
CAS No.: 300374-83-8
M. Wt: 234.17 g/mol
InChI Key: YFISYXOGMSGFRE-UHFFFAOYSA-N
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Description

3’,4’-Dimethoxy-2,2,2-trifluoroacetophenone (DMTFA) is a compound with the molecular formula C10H9F3O3 . It is a colorless to pale yellow liquid that is primarily used as a precursor in the synthesis of other organic compounds . DMTFA is commonly used in the pharmaceutical and agrochemical industries for the production of various drugs and pesticides .


Synthesis Analysis

DMTFA can be synthesized by coupling of 3′-trifluoromethyl-2,2,2-trifluoroacetophenone with o-xylene under the catalysis of trifluoromethanesulfonic acid, followed by oxidation of KMnO4 and dehydration . Another method involves the solid-state oxidative polymerizations of TMT in various ratios of oxidant (FeCl3) to monomer (TMT) .


Molecular Structure Analysis

The molecular structure of DMTFA consists of a trifluoroacetophenone core with two methoxy groups attached to the phenyl ring . The IUPAC name for this compound is 1-(3,4-dimethoxyphenyl)-2,2,2-trifluoroethanone .


Chemical Reactions Analysis

DMTFA undergoes condensation with biphenyl, terphenyl, a mixture of biphenyl with terphenyl, phenyl ether and diphenoxybenzophenone to form new aromatic 3F polymers .


Physical and Chemical Properties Analysis

DMTFA has a molecular weight of 234.17 g/mol . It has a computed XLogP3 value of 2.9, indicating its lipophilicity . It has 0 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of DMTFA are 234.05037863 g/mol . The topological polar surface area is 35.5 Ų . The heavy atom count is 16 .

Scientific Research Applications

Diversity-Oriented Synthesis of Redox-Active Compounds

A new Friedel-Crafts acylation variant/oxidative demethylation strategy involving the synthesis of highly diversified 3-aroylmenadiones demonstrates the utility of related compounds in fine-tuning redox potentials. This methodology is significant for the development of antimalarial drugs and understanding their bioactivation/action mechanisms (Cotos, Donzel, Elhabiri, & Davioud‐Charvet, 2019).

Fluorinated Monomer for Polyimides

The synthesis of a novel '3F' fluorinated diamine monomer based on trifluoroacetophenone showcases its application in creating new amorphous and semicrystalline polyimides. These materials exhibit high thermal stability and excellent solvent resistance, making them suitable for various industrial applications (Brink, Brandom, Wilkes, & Mcgrath, 1994).

Polyamide with Trifluoromethyl and Xanthene Groups

Organocatalysis for Environmentally Friendly Oxidation

2,2,2-Trifluoroacetophenone serves as an efficient organocatalyst for the epoxidation of alkenes, offering a mild, fast, and environmentally friendly alternative to traditional oxidation methods. This application highlights the potential of trifluoroacetophenone derivatives in green chemistry, promoting sustainable industrial processes (Limnios & Kokotos, 2014).

Safety and Hazards

DMTFA is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-15-7-4-3-6(5-8(7)16-2)9(14)10(11,12)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFISYXOGMSGFRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C(F)(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374352
Record name 3',4'-Dimethoxy-2,2,2-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300374-83-8
Record name 3',4'-Dimethoxy-2,2,2-trifluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',4'-Dimethoxy-2,2,2-trifluoroacetophenone
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